6-[Methyl(2,2,2-trifluoroethyl)amino]pyridine-3-boronic Acid Pinacol Ester
CAS No.:
Cat. No.: VC20483271
Molecular Formula: C14H20BF3N2O2
Molecular Weight: 316.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20BF3N2O2 |
|---|---|
| Molecular Weight | 316.13 g/mol |
| IUPAC Name | N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C14H20BF3N2O2/c1-12(2)13(3,4)22-15(21-12)10-6-7-11(19-8-10)20(5)9-14(16,17)18/h6-8H,9H2,1-5H3 |
| Standard InChI Key | FXLRFAFLVDYBEW-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)CC(F)(F)F |
Introduction
6-[Methyl(2,2,2-trifluoroethyl)amino]pyridine-3-boronic acid pinacol ester is a complex organic compound belonging to the class of boronic acid derivatives. It features a pyridine ring substituted with a methyl(2,2,2-trifluoroethyl)amino group and a boronic acid pinacol ester moiety. The presence of the trifluoroethyl group imparts unique electronic properties, making this compound particularly interesting for medicinal chemistry and pharmaceutical development.
Synthesis Methods
The synthesis of 6-[Methyl(2,2,2-trifluoroethyl)amino]pyridine-3-boronic acid pinacol ester typically involves the borylation of halogenated pyridine derivatives. This process often employs palladium-catalyzed reactions, which are common in organic chemistry for forming carbon-boron bonds.
Applications and Potential Uses
This compound is versatile in various reactions, making it an essential intermediate in organic synthesis. Its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, is particularly valuable in constructing complex organic molecules. The unique structure of this compound suggests potential applications in drug design and development, especially due to its enhanced lipophilicity and altered interaction dynamics with biological targets.
Comparison with Similar Compounds
Several compounds share structural similarities with 6-[Methyl(2,2,2-trifluoroethyl)amino]pyridine-3-boronic acid pinacol ester. Notable examples include:
Research Findings and Future Directions
Research involving 6-[Methyl(2,2,2-trifluoroethyl)amino]pyridine-3-boronic acid pinacol ester focuses on its binding affinity to biological targets such as enzymes or receptors. The unique features of this compound, particularly the trifluoroethyl group, suggest novel applications in drug design by potentially enhancing its interaction with biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume